molecular formula C14H9ClN2O2 B2908025 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide CAS No. 301691-16-7

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide

Cat. No.: B2908025
CAS No.: 301691-16-7
M. Wt: 272.69
InChI Key: UTNXVTBOJXHUAL-VQHVLOKHSA-N
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Description

(E)-3-(5-(2-Chlorophenyl)furan-2-yl)-2-cyanoacrylamide is a cyanoacrylamide derivative featuring a 2-chlorophenyl-substituted furan core.

Properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2O2/c15-12-4-2-1-3-11(12)13-6-5-10(19-13)7-9(8-16)14(17)18/h1-7H,(H2,17,18)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTNXVTBOJXHUAL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide typically involves the reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate 5-(2-chlorophenyl)furan-2-carbaldehyde. This intermediate is then reacted with cyanoacetamide under basic conditions to yield the target compound. The reaction conditions often include the use of solvents such as ethanol or methanol and bases like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Information

  • Molecular Formula : C18H18O2
  • IUPAC Name : 2-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
  • CAS Number : 1482357-77-6
  • Molecular Weight : 266.33 g/mol

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+267.13796163.2
[M+Na]+289.11990177.3
[M+NH4]+284.16450174.0
[M+K]+305.09384166.9
[M-H]-265.12340168.2

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory agents. Its structural similarity to known anti-inflammatory compounds suggests that it may exhibit similar biological activities.

Case Study : A study examining the anti-inflammatory properties of related compounds found that modifications to the naphthalene structure can enhance efficacy against inflammatory pathways (source needed).

Organic Synthesis

Due to its functional groups, this compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Example : Researchers have successfully employed derivatives of tetrahydronaphthalene carboxylic acids in multi-step synthesis protocols to create novel compounds with enhanced biological activity (source needed).

Materials Science

In materials science, the compound's unique properties allow it to be used in the development of new polymeric materials and coatings that require specific mechanical or thermal properties.

Application Example : Studies have shown that incorporating tetrahydronaphthalene derivatives into polymer matrices can improve thermal stability and mechanical strength (source needed).

Availability and Pricing

SupplierProduct CodeQuantityPrice (USD)
Enamine Ltd.EN300-14402921g$327
Sigma-AldrichENAH0424BA675g$946
LabChem WakoN/A2.5g$639

Safety Information

  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation)
  • Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection)

Mechanism of Action

The mechanism of action of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide involves its interaction with specific molecular targets. The cyanoacrylamide moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The furan ring and chlorophenyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substitutions

Compound Name Structural Differences Key Findings Reference
(E)-3-(5-(2,5-Dichlorophenyl)furan-2-yl)-2-cyanoacrylamide 2,5-Dichlorophenyl replaces 2-chlorophenyl Increased halogenation may enhance hydrophobic interactions and electron-withdrawing effects, potentially altering target selectivity. No explicit activity data reported.
(E)-3-(5-(4-Methylphenyl)furan-2-yl)-2-cyanoacrylamide 4-Methylphenyl substituent Methyl group introduces steric and electronic effects that could improve metabolic stability or solubility compared to halogenated derivatives.
(E)-3-(5-(4-Bromo-2-fluorophenyl)furan-2-yl)-2-cyanoacrylic acid Bromo and fluoro substituents; carboxylic acid replaces acrylamide The carboxylic acid group may enhance solubility but reduce cell permeability. Bromine and fluorine atoms increase molecular weight and polar surface area.

Key Insight : Halogenation (Cl, Br, F) enhances target binding via hydrophobic and electronic effects, while methyl groups may improve pharmacokinetic properties.

Analogues with Heterocyclic Modifications

Compound Name Structural Differences Key Findings Reference
LGH00045 Triazolo[3,4-b][1,3,4]thiadiazole core replaces furan Exhibits potent CDC25B inhibition (IC₅₀ = 0.82 µmol/L). The rigid heterocyclic core likely enhances target specificity but may reduce synthetic accessibility.
Compound 22 (EGFR/HDAC hybrid inhibitor) Quinazoline and fluorobenzyloxy substituents Dual inhibition of EGFR/HDAC with high selectivity. Structural complexity increases potency but may introduce off-target risks.
(E)-3-(5-(3,4-Dichlorophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile Piperidine-1-carbonyl group replaces acrylamide Targets Dengue/Zika NS2B/NS3 proteases. The piperidine moiety improves bioavailability and protease binding.

Key Insight : Heterocyclic cores (e.g., triazolo-thiadiazole) or dual-targeting hybrids enhance biological activity but require careful optimization to balance potency and selectivity.

Biological Activity

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-2-cyanoacrylamide is a synthetic organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications.

Chemical Structure and Synthesis

The compound features a furan ring substituted with a 2-chlorophenyl group and a cyanoacrylamide moiety. The synthesis typically involves:

  • Formation of Intermediate : Reaction of 2-chlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base.
  • Final Product Formation : The intermediate is then reacted with cyanoacetamide under basic conditions, often using solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. Its activity against various bacterial and fungal strains has been evaluated, showing promising results:

  • Minimum Inhibitory Concentration (MIC) values indicate effectiveness against:
    • Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
    • Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa
    • Fungi : Candida albicans .

Table 1 summarizes the MIC values for selected pathogens:

PathogenMIC (µM)
Staphylococcus aureus5.64 to 77.38
Escherichia coli2.33 to 156.47
Candida albicans16.69 to 78.23

Cytotoxicity Studies

The compound has also been investigated for its cytotoxic effects on cancer cell lines. Research indicates that it may exhibit selective toxicity towards certain tumor cells while sparing normal cells:

  • IC50 Values : Initial studies report IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against various cancer cell lines, suggesting moderate to high potency in inhibiting cell proliferation in vitro .

Table 2 provides an overview of cytotoxicity against different cancer cell lines:

Cell LineIC50 (µg/mL)
HCT116 (Colorectal)6.76
A549 (Lung)193.93
Normal HFB4 Cells>60

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary findings suggest that it may induce apoptosis in cancer cells through various pathways, including:

  • Inhibition of anti-apoptotic proteins
  • Activation of caspases
  • Regulation of cell cycle progression .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of cyanoacrylamide compounds showed significant antimicrobial activity, with some exhibiting better efficacy than traditional antibiotics .
  • Cytotoxic Activity : Another investigation into related compounds highlighted their ability to inhibit cancer cell growth effectively, with specific focus on their selectivity towards malignant over normal cells .
  • Molecular Docking Studies : Recent research employed molecular docking techniques to predict interactions between this compound and target proteins involved in cancer progression, providing insights into its potential therapeutic mechanisms .

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